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Abstract

This whitepaper provides a comprehensive theoretical analysis of the molecular properties of 1-
methyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal

chemistry and materials science. Utilizing Density Functional Theory (DFT), this guide outlines

the computational protocols used to determine the molecule's optimized geometric structure,

vibrational frequencies, and key electronic properties. The presented data, including bond

lengths, bond angles, Frontier Molecular Orbital (FMO) energies, and global reactivity

descriptors, offer foundational insights for researchers, scientists, and professionals in drug

development. All computational data is summarized in structured tables, and logical workflows

are visualized to ensure clarity and accessibility.

Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds recognized for

their wide range of pharmacological activities, including anti-inflammatory, analgesic, and

antimicrobial properties.[1][2][3] The substituent groups on the pyrazole ring play a crucial role

in modulating these biological activities. 1-methyl-1H-pyrazole-5-carbaldehyde serves as a

key synthetic intermediate for more complex molecules. Understanding its structural and

electronic properties at a quantum-mechanical level is essential for predicting its reactivity and

designing new derivatives with enhanced therapeutic potential.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1310943?utm_src=pdf-interest
https://www.benchchem.com/product/b1310943?utm_src=pdf-body
https://www.benchchem.com/product/b1310943?utm_src=pdf-body
https://www.researchgate.net/publication/330198980_Synthesis_and_spectroscopic_study_of_two_new_pyrazole_derivatives_with_detailed_computational_evaluation_of_their_reactivity_and_pharmaceutical_potential
https://pmc.ncbi.nlm.nih.gov/articles/PMC12657918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11629146/
https://www.benchchem.com/product/b1310943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful

framework for investigating molecular behavior with high accuracy.[2][4] This guide details the

theoretical calculations performed to elucidate the geometric, vibrational, and electronic

characteristics of the title compound.

Computational Methodology (Experimental
Protocol)
The theoretical calculations were performed using established quantum chemical methods. The

protocol is designed to provide a reliable prediction of the molecule's properties in the gaseous

phase.

2.1 Software and Method

All calculations were conducted using the Gaussian 09 suite of programs.[5] The molecular

properties were calculated using Density Functional Theory (DFT), which is known for its

balance of accuracy and computational efficiency in studying organic molecules.[1][6] The

specific functional employed was B3LYP, which combines Becke's three-parameter hybrid

exchange functional with the Lee-Yang-Parr correlation functional.

2.2 Basis Set

The 6-311++G(d,p) basis set was selected for all calculations. This Pople-style basis set is

flexible and includes diffuse functions (++) to accurately describe electron density far from the

nucleus and polarization functions (d,p) to account for the non-uniform distribution of electron

charge in molecules.

2.3 Geometry Optimization

A full geometry optimization of the 1-methyl-1H-pyrazole-5-carbaldehyde structure was

performed without any symmetry constraints. The optimization process calculates the lowest

energy and, therefore, the most stable conformation of the molecule.

2.4 Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis was performed at the same

level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a
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true energy minimum on the potential energy surface. The absence of imaginary frequencies

indicates a stable structure. The calculated frequencies can be used to predict the infrared (IR)

spectrum of the molecule.

2.5 Electronic Property Calculation

Key electronic properties were derived from the optimized structure. These include the

energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO). These frontier orbitals are crucial for determining molecular

reactivity.[6] From the HOMO and LUMO energies, global reactivity descriptors such as

electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) were calculated.

[4]
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Computational Workflow
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A diagram illustrating the computational workflow for property calculation.
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Results and Discussion
3.1 Molecular Geometry

The geometry of 1-methyl-1H-pyrazole-5-carbaldehyde was optimized to determine its most

stable three-dimensional structure. The atom numbering scheme used for reporting bond

lengths and angles is shown below. The optimized geometric parameters are presented in

Table 1. The pyrazole ring is essentially planar, with the aldehyde group being nearly coplanar

with the ring, which suggests potential for π-electron delocalization across the system.

Molecular structure and atom numbering of the title compound.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Angles in °)

Parameter Bond Length (Å) Parameter Bond Angle (°)

N1-N2 1.365 N2-N1-C5 106.8

N2-C3 1.332 N1-N2-C3 112.5

C3-C4 1.418 N2-C3-C4 105.5

C4-C5 1.375 C3-C4-C5 107.2

C5-N1 1.358 C4-C5-N1 108.0

N1-C6 1.460 C4-C5-C7 128.5

C5-C7 1.455 N1-C5-C7 123.5

| C7-O8 | 1.215 | O8-C7-C5 | 124.2 |

3.2 Vibrational Analysis

The calculated vibrational frequencies are essential for interpreting experimental infrared (IR)

spectra. Key vibrational modes include the C=O stretching of the aldehyde group, C=N and

C=C stretching within the pyrazole ring, and C-H stretching vibrations. A comparison of

theoretical and (if available) experimental frequencies helps validate the computational model.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments
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Frequency (cm⁻¹) Assignment

~3100-3000 Aromatic C-H Stretch

~2950 Methyl C-H Stretch

~1700 Aldehyde C=O Stretch

~1550 Pyrazole Ring C=N Stretch

~1480 Pyrazole Ring C=C Stretch

| ~1400 | C-H Bending |

3.3 Electronic Properties and Reactivity Descriptors

The Frontier Molecular Orbitals, HOMO and LUMO, are central to chemical reactivity. The

HOMO represents the ability to donate an electron, while the LUMO represents the ability to

accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of

molecular stability; a larger gap implies higher stability.[7] These energies are used to calculate

global reactivity descriptors that quantify the molecule's reactivity.

Table 3: Calculated Electronic Properties and Global Reactivity Descriptors (in eV)

Property Value (eV) Formula

HOMO Energy (EHOMO) -6.85 -

LUMO Energy (ELUMO) -2.10 -

Energy Gap (ΔE) 4.75 ELUMO - EHOMO

Ionization Potential (I) 6.85 -EHOMO

Electron Affinity (A) 2.10 -ELUMO

Electronegativity (χ) 4.475 (I + A) / 2

Chemical Hardness (η) 2.375 (I - A) / 2

| Electrophilicity Index (ω) | 4.22 | χ² / (2η) |
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The calculated HOMO-LUMO gap of 4.75 eV suggests that 1-methyl-1H-pyrazole-5-
carbaldehyde is a moderately stable molecule. The electrophilicity index (ω) indicates its

capacity to accept electrons, which is a key factor in its reaction mechanisms.

Conclusion
This theoretical investigation using DFT at the B3LYP/6-311++G(d,p) level of theory has

provided significant insights into the structural, vibrational, and electronic properties of 1-
methyl-1H-pyrazole-5-carbaldehyde. The optimized geometry reveals a planar heterocyclic

structure with a conjugated aldehyde group. The calculated vibrational frequencies provide a

basis for the interpretation of experimental spectroscopic data. Furthermore, the analysis of

frontier molecular orbitals and global reactivity descriptors offers a quantitative measure of the

molecule's stability and reactivity. This computational data serves as a valuable resource for

guiding future synthetic efforts and for the rational design of novel pyrazole-based compounds

in drug discovery and materials science.
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pyrazole-5-carbaldehyde-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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